L 365031

Description

Properties

CAS No. |

111035-59-7 |

|---|---|

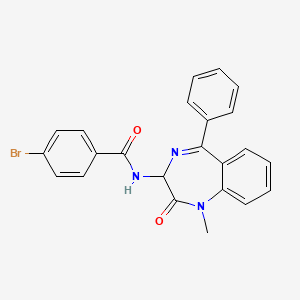

Molecular Formula |

C23H18BrN3O2 |

Molecular Weight |

448.3 g/mol |

IUPAC Name |

4-bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide |

InChI |

InChI=1S/C23H18BrN3O2/c1-27-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)25-21(23(27)29)26-22(28)16-11-13-17(24)14-12-16/h2-14,21H,1H3,(H,26,28) |

InChI Key |

FHCLUARBHKHIQK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-methyl-3-(4-bromobenzoyl)amino-5-phenyl-3H-1,4-benzodiazepin-2-one L 365031 L-365,031 |

Origin of Product |

United States |

Foundational & Exploratory

L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin type 2 (CCK2) receptor, also known as the gastrin receptor. This document details its binding affinity, functional antagonism, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays used to characterize this compound.

Core Mechanism of Action: Selective and Competitive Antagonism of the CCK2 Receptor

L-365,260 exerts its pharmacological effects through its high-affinity, selective, and competitive binding to the CCK2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and the gastrointestinal tract. The natural ligands for the CCK2 receptor are the peptide hormones cholecystokinin (CCK) and gastrin. By competitively blocking the binding of these endogenous ligands, L-365,260 inhibits their downstream physiological effects.

The selectivity of L-365,260 for the CCK2 receptor over the CCK1 receptor is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation and modulation of physiological processes mediated by the CCK2 receptor, such as gastric acid secretion and certain central nervous system functions, with minimal off-target effects on CCK1 receptor-mediated pathways like pancreatic enzyme secretion and gallbladder contraction.

Quantitative Pharmacological Data

The affinity and potency of L-365,260 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Receptor Binding Affinity of L-365,260

| Receptor | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| CCK2 (Gastrin) | Guinea Pig Stomach | [¹²⁵I]Gastrin | Ki | 1.9 | [1] |

| CCK2 | Guinea Pig Brain | [¹²⁵I]CCK-8 | Ki | 2.0 | [1] |

| CCK2 | Human (transfected cells) | [³H]L-365,260 | IC50 | ~10 | [2] |

| CCK1 | Guinea Pig Pancreas | [¹²⁵I]CCK-8 | IC50 | 280 | [3] |

| CCK2 | Dog Brain | Not Specified | IC50 | 20-40 | [1] |

Table 2: In Vivo Potency of L-365,260 in Inhibiting Gastrin-Stimulated Gastric Acid Secretion

| Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse | Oral | 0.03 | [1] |

| Rat | Oral | 0.9 | [1] |

| Guinea Pig | Oral | 5.1 | [1] |

| Rat | Intravenous | 12.6 (basal acid secretion) | [3] |

| Human | Oral | 50 mg dose produced 50% inhibition | [4] |

Signaling Pathways

The CCK2 receptor primarily couples to the Gq family of G-proteins.[5][6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). L-365,260, as a competitive antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-365,260.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-365,260 for the CCK2 receptor.

Materials:

-

Tissue source rich in CCK2 receptors (e.g., guinea pig brain cortex or stomach).

-

Radioligand: [³H]L-365,260 or ¹²⁵I-labeled gastrin.

-

L-365,260 (unlabeled).

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Homogenize minced tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of unlabeled L-365,260.

-

A fixed concentration of radioligand (typically at or near its Kd).

-

Membrane preparation.

-

-

For total binding, omit the unlabeled L-365,260. For non-specific binding, include a high concentration of an unlabeled CCK2 receptor ligand (e.g., 1 µM gastrin).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-365,260 to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

Objective: To determine the in vivo potency (ED50) of L-365,260 in antagonizing gastrin-induced gastric acid secretion.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

Urethane for anesthesia.

-

Pentagastrin.

-

L-365,260.

-

Saline solution.

-

Surgical instruments for pylorus ligation.

-

pH meter and titration equipment (0.01 N NaOH).

Procedure:

-

Animal Preparation:

-

Fast the rats for 18-24 hours with free access to water.

-

Anesthetize the rats with urethane.

-

Perform a midline laparotomy and ligate the pylorus.

-

A catheter can be inserted into the stomach through the esophagus or a fistula for sample collection.

-

-

Drug Administration:

-

Administer L-365,260 or vehicle (e.g., orally or intravenously) at various doses to different groups of rats.

-

After a set time (e.g., 30-60 minutes), administer a stimulatory dose of pentagastrin (e.g., subcutaneously or via intravenous infusion).

-

-

Gastric Juice Collection:

-

Collect gastric juice for a defined period (e.g., 1-2 hours) after pentagastrin administration.

-

-

Analysis of Gastric Secretion:

-

Measure the volume of the collected gastric juice.

-

Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.

-

Calculate the total acid output (volume x concentration).

-

-

Data Analysis:

-

Calculate the percentage inhibition of acid output for each dose of L-365,260 compared to the vehicle-treated control group.

-

Plot the percentage inhibition against the log dose of L-365,260 and determine the ED50 value.

-

Experimental and Logical Workflow Visualization

The characterization of a selective receptor antagonist like L-365,260 follows a logical progression from in vitro to in vivo studies.

Conclusion

L-365,260 is a well-characterized, potent, and selective antagonist of the CCK2 receptor. Its mechanism of action is centered on the competitive blockade of gastrin and CCK binding, leading to the inhibition of Gq-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or investigating the role of the CCK2 receptor in health and disease.

References

- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-365,260: A Technical Guide to its CCKB Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cholecystokinin B (CCKB) receptor antagonist properties of L-365,260. It includes quantitative data on its binding affinity and in vivo efficacy, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Properties of L-365,260 as a CCKB Receptor Antagonist

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin B (CCKB) receptor, which is also known as the gastrin receptor.[1][2] It interacts competitively and stereoselectively with CCKB receptors in the brain and periphery.[1][2] This antagonist has been instrumental in elucidating the physiological roles of the CCKB receptor in both the central nervous system and gastrointestinal tract.

Quantitative Data: Binding Affinity and In Vivo Efficacy

The antagonist properties of L-365,260 have been quantified through various in vitro and in vivo studies. The following tables summarize key data on its binding affinity for CCK receptors and its functional efficacy in relevant animal models.

Table 1: In Vitro Receptor Binding Affinity of L-365,260

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| CCKB/Gastrin | Guinea Pig | Stomach | [3H]L-365,260 | 1.9 | [1][2] |

| CCKB | Guinea Pig | Brain | [3H]L-365,260 | 2.0 | [1][2] |

| CCKB | Rat | Brain | Not Specified | High Affinity | [1] |

| CCKB | Mouse | Brain | Not Specified | High Affinity | [1] |

| CCKB | Human | Brain | Not Specified | High Affinity | [1] |

| CCKA | Guinea Pig | Pancreas | [3H]L-364,718 | >200 (low affinity) | [3] |

| CCKB/Gastrin | Dog | Tissues | Not Specified | 20-40 (IC50) | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of L-365,260 (Oral Administration)

| Species | Model | Endpoint | ED50 (mg/kg) | Reference |

| Mouse | Gastrin-stimulated acid secretion | Inhibition | 0.03 | [1] |

| Rat | Gastrin-stimulated acid secretion | Inhibition | 0.9 | [1] |

| Guinea Pig | Gastrin-stimulated acid secretion | Inhibition | 5.1 | [1] |

Note: ED50 is the dose that produces 50% of the maximal effect.

Key Experimental Protocols

The characterization of L-365,260 as a CCKB receptor antagonist has relied on established experimental methodologies. Below are detailed protocols for key assays.

Radioligand Binding Assay for CCKB Receptor

This assay is used to determine the binding affinity of L-365,260 for the CCKB receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., from guinea pig) in a cold buffer solution (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

-

In a reaction tube, add the prepared membranes, a radiolabeled ligand for the CCKB receptor (e.g., [3H]L-365,260), and varying concentrations of the unlabeled test compound (L-365,260).

-

For determining total binding, omit the unlabeled compound.

-

For determining non-specific binding, add a high concentration of an unlabeled CCKB receptor agonist or antagonist.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of the unlabeled compound.

-

Determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Model of Gastrin-Stimulated Gastric Acid Secretion

This model is used to assess the functional antagonism of L-365,260 at the gastrin (CCKB) receptor in vivo.

1. Animal Preparation:

-

Use fasted rodents (e.g., rats, mice, or guinea pigs).

-

Anesthetize the animals.

-

Surgically prepare the animals for the collection of gastric secretions.

2. Drug Administration:

-

Administer L-365,260 orally at various doses.

-

After a set period to allow for drug absorption, administer a gastrin analogue (e.g., pentagastrin) to stimulate gastric acid secretion.

3. Sample Collection and Analysis:

-

Collect gastric secretions over a defined period.

-

Measure the volume and determine the acid concentration by titration with a standardized base (e.g., NaOH).

4. Data Analysis:

-

Calculate the total acid output.

-

Plot the inhibition of acid secretion as a function of the L-365,260 dose.

-

Determine the ED50 value.

Visualizing Molecular Interactions and Processes

Diagrams are provided below to illustrate the signaling pathways affected by L-365,260 and the workflow for its characterization.

Caption: CCKB Receptor Signaling Pathway and Antagonism by L-365,260.

References

- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

L-365,260: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to support further research and development.

Core Data Summary

The binding affinity and selectivity of L-365,260 have been characterized across various species and tissues. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of L-365,260 for CCK Receptors

| Receptor Subtype | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| CCK-B | Guinea Pig Brain | [3H]L-365,260 | Kd | 2.3 | [1] |

| Gastrin | Guinea Pig Gastric Glands | [3H]L-365,260 | Ki | 1.9 | |

| CCK-B | Guinea Pig Brain | [3H]L-365,260 | Ki | 2.0 | |

| CCK-B/Gastrin | Dog Tissues | Not Specified | IC50 | 20-40 | |

| Gastrin | AR42J Cells | 125I-G17 | IC50 | 45 | |

| CCK2 | Human | Not Specified | IC50 | 2 |

Table 2: Selectivity Profile of L-365,260

| Receptor Subtype | Parameter | Value (nM) | Selectivity (CCK1/CCK2) | Reference |

| CCK1 | IC50 | 280 | 140-fold | |

| CCK2 | IC50 | 2 |

L-365,260 is highly selective for the CCK2 receptor over the CCK1 receptor. Furthermore, it has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin receptors, highlighting its specific pharmacological profile.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional activity of L-365,260.

Radioligand Binding Assay for CCK-B Receptors

This protocol describes a competitive radioligand binding assay using guinea pig brain homogenates to determine the affinity of L-365,260 for CCK-B receptors.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in ice-cold buffer.

-

The cerebral cortex is dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.

-

To each well, the following are added in order:

-

150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg).

-

50 µL of competing ligand (unlabeled L-365,260 or other test compounds at various concentrations) or buffer (for total binding).

-

50 µL of [3H]L-365,260 (at a concentration near its Kd, e.g., 2-3 nM).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled L-365,260).

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion Assay

This protocol describes a functional assay in pylorus-ligated rats to evaluate the antagonist activity of L-365,260 on gastrin-stimulated gastric acid secretion.[2][3]

1. Animal Preparation:

-

Male Sprague-Dawley rats are fasted overnight with free access to water.

-

The animals are anesthetized.

-

A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

-

A gastric cannula may be inserted to collect gastric contents.

2. Drug Administration:

-

L-365,260 or vehicle is administered, typically intravenously (i.v.) or orally (p.o.), at various doses.

-

After a predetermined time, a continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is initiated to stimulate gastric acid secretion (e.g., 20 nmol/kg/hr).[3]

3. Sample Collection:

-

Gastric juice is collected for a defined period (e.g., 1-2 hours) after pentagastrin administration.

4. Measurement of Gastric Acid Output:

-

The volume of the collected gastric juice is measured.

-

The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

-

The total acid output is calculated (volume × acid concentration) and expressed as µEq/hr.

5. Data Analysis:

-

The inhibitory effect of L-365,260 is determined by comparing the acid output in treated animals to that in vehicle-treated controls.

-

The ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition) is calculated.

Signaling Pathways

L-365,260 exerts its effects by antagonizing the CCK2 receptor. The activation of CCK1 and CCK2 receptors by their endogenous ligands, cholecystokinin (CCK) and gastrin, initiates distinct intracellular signaling cascades.

CCK2 (Gastrin) Receptor Signaling Pathway

The CCK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including gastric acid secretion, cell proliferation, and differentiation.

CCK1 Receptor Signaling Pathway

The CCK1 receptor also primarily couples to Gq/11, activating the PLC-IP3-DAG pathway, similar to the CCK2 receptor. However, it can also couple to Gs, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This dual coupling allows for a broader range of cellular responses, including pancreatic enzyme secretion and gallbladder contraction.

References

- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Development of L-365,260: A Technical Guide

An In-depth Examination of a Potent and Selective CCK-B/Gastrin Receptor Antagonist

Abstract

L-365,260, a non-peptide benzodiazepine derivative, emerged from early drug discovery programs as a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-365,260. It details its binding affinity and selectivity, in vitro and in vivo efficacy in the modulation of gastric acid secretion, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of cholecystokinin and gastrin receptor antagonists.

Introduction

The peptide hormones cholecystokinin (CCK) and gastrin play crucial roles in regulating gastrointestinal function, including gastric acid secretion, pancreatic enzyme release, and gallbladder contraction. Their actions are mediated through two main G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain)/gastrin receptors. The development of selective antagonists for these receptors has been a significant area of research for potential therapeutic applications in gastrointestinal and central nervous system disorders. L-365,260, identified as (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), stood out as a highly selective antagonist for the CCK-B/gastrin receptor, demonstrating potent inhibition of gastrin-stimulated gastric acid secretion.

Discovery and Initial Characterization

L-365,260 was developed as part of a program aimed at identifying non-peptide antagonists of CCK and gastrin receptors. Early studies established its high affinity and selectivity for the CCK-B/gastrin receptor over the CCK-A receptor. This selectivity was a key feature that distinguished it from other antagonists and made it a valuable tool for elucidating the physiological roles of the CCK-B/gastrin receptor.

Stereoselectivity

The binding of L-365,260 to the CCK-B/gastrin receptor is stereospecific. The (R)-enantiomer, L-365,260, is approximately 100 times more potent in displacing radiolabeled ligands from the receptor compared to its (S)-enantiomer, highlighting the specific molecular interactions required for high-affinity binding.[1]

Quantitative Analysis of Receptor Binding and In Vitro Efficacy

The pharmacological profile of L-365,260 has been extensively characterized through radioligand binding assays and in vitro functional assays. These studies have provided quantitative measures of its affinity for CCK-B/gastrin and CCK-A receptors, as well as its functional antagonism of secretagogue-stimulated acid secretion in isolated gastric glands.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity (Ki) of L-365,260 for CCK receptor subtypes across various species.

| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference |

| CCK-B/Gastrin | Guinea Pig Brain | [3H]L-365,260 | 2.3 (Kd) | [1] |

| CCK-B/Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin | 1.9 | |

| CCK-A | Rat Pancreas | [125I]CCK | >200 | |

| CCK-B | Human | - | ~10 (IC50) | [2] |

| CCK-A | Human | - | ~50 (IC50) | [2] |

| CCK-B | Dog | - | 20-40 (IC50) |

Table 1: Receptor Binding Affinity of L-365,260. This table summarizes the binding affinity of L-365,260 for CCK-B/gastrin and CCK-A receptors in different tissues and species.

In Vitro Functional Antagonism

The ability of L-365,260 to inhibit gastric acid secretion in response to various secretagogues was evaluated in isolated rabbit gastric glands, with acid secretion indirectly measured by the accumulation of [14C]-aminopyrine.

| Stimulant | Concentration | IC50 of L-365,260 (nM) | Reference |

| Histamine | 10⁻⁴ M | 110 ± 60 | [3] |

| Carbachol | 5 x 10⁻⁵ M | 190 ± 120 | [3] |

| IBMX | 5 x 10⁻⁶ M | 420 ± 200 | [3] |

| Forskolin | 5 x 10⁻⁷ M | 400 ± 280 | [3] |

Table 2: In Vitro Inhibition of Stimulated Acid Secretion by L-365,260 in Isolated Rabbit Gastric Glands. This table shows the half-maximal inhibitory concentration (IC50) of L-365,260 against acid secretion stimulated by different secretagogues.

In Vivo Efficacy in Animal Models

The antisecretory effects of L-365,260 were further investigated in various animal models, providing crucial data on its in vivo potency and efficacy. The pylorus-ligated rat model was a key methodology used in these studies.

| Animal Model | Stimulant | Route of Administration | ED50 (mg/kg) | Reference |

| Rat | Pentagastrin | Intravenous | 0.25 (0.63 µmol/kg) | [4][5] |

| Rat | Histamine | Intravenous | 2.35 (5.9 µmol/kg) | [5] |

| Rat | Bethanechol | Intravenous | 1.71 (4.3 µmol/kg) | [5] |

| Rat (pylorus-ligated) | Basal | Intravenous | 5.3 (13.3 µmol/kg) | [5] |

| Rat | Aspirin-induced damage | Intravenous | 11.5 | [6] |

| Rat | Aspirin-induced damage | Oral | >100 | [6] |

Table 3: In Vivo Efficacy of L-365,260 in Animal Models. This table presents the effective dose for 50% inhibition (ED50) of gastric acid secretion and gastrointestinal damage by L-365,260 in response to various stimuli in rats.

Clinical Studies in Humans

The efficacy of L-365,260 in humans was evaluated in a double-blind, four-period crossover study involving eight subjects. The study demonstrated a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion.[7] A single 50 mg oral dose of L-365,260 resulted in a 50% reduction in the gastric acid output stimulated by a 0.4 micrograms/kg/hr infusion of pentagastrin.[7] At this dose, the mean plasma concentration of L-365,260 was 502 ± 108 ng/ml.[7] The compound was well-tolerated at oral doses up to 50 mg.[7]

Mechanism of Action: Signaling Pathways

L-365,260 exerts its antagonistic effects by competitively binding to the CCK-B/gastrin receptor, thereby blocking the downstream signaling cascades initiated by gastrin. The binding of gastrin to its receptor, a Gq-protein coupled receptor, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream pathways, including the MAP kinase cascade, which are involved in the stimulation of gastric acid secretion from parietal cells and histamine release from enterochromaffin-like (ECL) cells. L-365,260 blocks these initial steps, thus inhibiting the physiological response to gastrin.

Interestingly, some studies suggest that L-365,260 may also have effects beyond direct receptor antagonism, potentially interacting with the protein kinase A (PKA) pathway.[3][8]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity of L-365,260 for the CCK-B/gastrin receptor.

-

Membrane Preparation:

-

Homogenize guinea pig brain or gastric gland tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]L-365,260 or [125I]Gastrin), and varying concentrations of unlabeled L-365,260.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of unlabeled L-365,260.

-

Determine the IC50 value (the concentration of L-365,260 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Gastric Acid Secretion (Pylorus-Ligated Rat Model)

This protocol outlines a typical procedure for assessing the in vivo antisecretory activity of L-365,260.

-

Animal Preparation:

-

Fast male Wistar rats for 24 hours with free access to water.

-

Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and duodenum.[9][10][11][12][13]

-

Close the abdominal incision.

-

-

Drug Administration:

-

Administer L-365,260 or vehicle control either intravenously, intraperitoneally, or orally.

-

In studies of stimulated acid secretion, administer a secretagogue (e.g., pentagastrin, histamine) subcutaneously or by continuous intravenous infusion.

-

-

Gastric Juice Collection:

-

After a set period (e.g., 4 hours), euthanize the rats.

-

Clamp the esophagus and carefully remove the stomach.

-

Collect the gastric contents into a graduated centrifuge tube.

-

-

Analysis of Gastric Juice:

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric juice to remove any solid debris.

-

Determine the acid concentration of the supernatant by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

Calculate the total acid output (volume x concentration).

-

-

Data Analysis:

-

Compare the total acid output in the L-365,260-treated groups to the vehicle control group.

-

Calculate the percentage inhibition of gastric acid secretion.

-

Determine the ED50 value from the dose-response curve.

-

Conclusion

L-365,260 represents a significant milestone in the development of selective, non-peptide antagonists for the CCK-B/gastrin receptor. Its high affinity, selectivity, and demonstrated efficacy in inhibiting gastric acid secretion in both preclinical models and humans have solidified its importance as a pharmacological tool. The detailed characterization of its binding properties, mechanism of action, and in vivo effects has contributed substantially to our understanding of the physiological and pathophysiological roles of the CCK-B/gastrin receptor. This technical guide provides a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

References

- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 10. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ebm-journal.org [ebm-journal.org]

Cholecystokinin B Receptor in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes within the central nervous system (CNS).[1] Encoded by the CCKBR gene, this receptor is a primary target for the neuropeptide cholecystokinin (CCK) and the hormone gastrin.[1] Its widespread distribution in key brain regions, including the cerebral cortex, hippocampus, amygdala, and nucleus accumbens, underscores its significance in modulating neurotransmission and influencing a range of behaviors.[2] This technical guide provides a comprehensive overview of the CCK-B receptor's function in the CNS, detailing its signaling pathways, involvement in neurological and psychiatric conditions, and the experimental methodologies used for its investigation.

Core Functions of the CCK-B Receptor in the CNS

The CCK-B receptor is implicated in a diverse array of functions within the CNS, primarily revolving around the modulation of anxiety, panic, memory, and the activity of major neurotransmitter systems.

Role in Anxiety and Panic Disorders

A substantial body of evidence implicates the CCK-B receptor in the pathophysiology of anxiety and panic disorders.[3][4] Activation of CCK-B receptors, particularly in the basolateral amygdala, has been shown to produce anxiogenic (anxiety-promoting) effects.[3] In human studies, administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic attacks in both healthy individuals and patients with panic disorder.[3][4] Conversely, antagonists of the CCK-B receptor have demonstrated anxiolytic (anxiety-reducing) properties in various animal models, suggesting their potential as therapeutic agents for anxiety-related conditions.[3][5]

Involvement in Memory and Cognition

The CCK-B receptor also plays a role in cognitive processes, particularly learning and memory.[6][7] The hippocampus, a brain region critical for memory formation, expresses a high density of CCK-B receptors.[2] Studies have shown that CCK-B receptor antagonists can enhance memory in certain tasks, such as olfactory recognition, through a mechanism that involves the hippocampal system.[6] However, the precise role of CCK-B receptor signaling in memory is complex, with some studies indicating that agonists can impair memory under specific conditions.[8]

Modulation of Neurotransmitter Systems

The CCK-B receptor exerts a significant influence on the activity of key neurotransmitter systems, most notably the dopaminergic and GABAergic systems.

-

Dopaminergic System: The interaction between CCK and dopamine is intricate and region-dependent.[1][2] In general, activation of CCK-B receptors appears to have an inhibitory effect on dopamine release in areas like the neostriatum.[1][9][10] This modulation of dopamine is crucial for processes such as reward, motivation, and motor control.[11] CCK-B receptor antagonists have been shown to enhance dopamine release, which may contribute to their potential antidepressant effects.[1][12][13]

-

GABAergic System: CCK-B receptor activation has been demonstrated to enhance the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, in regions like the nucleus accumbens.[1][2][5][14] This potentiation of GABAergic transmission is thought to contribute to the anxiogenic effects of CCK-B receptor agonists.[15]

Signaling Pathways

As a GPCR, the CCK-B receptor initiates intracellular signaling cascades upon ligand binding. The primary signaling pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[3][16][17][18]

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][17][18] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][17] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.[3][16]

Furthermore, CCK-B receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[1][4][15][19][20] There is also evidence for the involvement of the phosphoinositide 3-kinase (PI3K) pathway in CCK-B receptor signaling.[1][8][21][22]

Data Presentation

Ligand Binding Affinities for the CCK-B Receptor

| Ligand | Type | Receptor Affinity (Ki or IC50) | Species | Reference |

| Agonists | ||||

| CCK-8 | Endogenous Agonist | ~2 nM | Guinea Pig | [23] |

| Gastrin-17 | Endogenous Agonist | ~1.9 nM | Guinea Pig | [23] |

| Pentagastrin | Synthetic Agonist | 11 nM (IC50) | Not Specified | [23] |

| BC 264 | Synthetic Agonist | 43 pmol (ID50, in vivo) | Mouse | [24] |

| Antagonists | ||||

| L-365,260 | Selective Antagonist | 2.0 nM (Ki) | Guinea Pig | [23] |

| YM022 (Sograzepide) | Selective Antagonist | 0.1 nM (IC50) | Rat | [23] |

| PD 135,158 | Selective Antagonist | Not specified | Rat | [25] |

| CI-988 | Selective Antagonist | Not specified | Rat | [25] |

Effects of CCK-B Receptor Ligands in Behavioral Models

| Ligand | Model | Species | Dose Range | Effect | Reference |

| Agonists | |||||

| CCK-4 | Elevated Plus Maze | Mouse | 12.5-100 µg/kg | No significant effect | [26] |

| CCK-8 | Elevated Plus Maze | Mouse | 2.5-10 µg/kg, s.c. | Decreased exploratory activity | [27] |

| Antagonists | |||||

| L-365,260 | Elevated Plus Maze | Mouse | 1-1000 µg/kg, i.p. | Anxiolytic-like effect | [28] |

| L-365,260 | Elevated Zero Maze | Rat | 1.0 and 5.0 mg/kg | Anxiolytic-like effect | [25] |

| PD 135,158 | Elevated Zero Maze | Rat | 100 µg/kg | Anxiolytic-like effect | [25] |

| Devazepide (CCK-A antagonist) | Elevated Plus Maze | Mouse | 100-10,000 µg/kg | No significant effect | [28] |

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor

This protocol is used to determine the affinity of a test compound for the CCK-B receptor.

Materials:

-

Cell membranes expressing the CCK-B receptor (e.g., from transfected cell lines or specific brain regions).

-

Radiolabeled ligand (e.g., [3H]pBC 264).

-

Unlabeled test compounds.

-

Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus Maze for Assessing Anxiolytic/Anxiogenic Effects

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[29][30]

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two enclosed arms.

-

A central platform.

-

Video tracking system.

Procedure:

-

Habituation: Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[30]

-

Placement: Place the animal on the central platform of the maze, facing an open arm.[31]

-

Exploration: Allow the animal to freely explore the maze for a set period (typically 5 minutes).[31][32]

-

Recording: Record the animal's behavior using a video tracking system.

-

Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[29]

Conclusion and Future Directions

The cholecystokinin B receptor is a pivotal modulator of neuronal activity and behavior in the central nervous system. Its involvement in anxiety, memory, and the regulation of key neurotransmitter systems makes it a compelling target for drug development. The detailed understanding of its signaling pathways and the availability of robust experimental models provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular mechanisms underlying the diverse functions of the CCK-B receptor and on the development of novel, highly selective ligands with therapeutic potential for a range of neuropsychiatric disorders. The continued exploration of the CCK-B receptor's role in the CNS holds significant promise for advancing our understanding of brain function and for the discovery of innovative treatments for neurological and psychiatric conditions.

References

- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Different Signaling Pathways Are Involved in CCKB Rec... [degruyterbrill.com]

- 5. Cholecystokinin (CCK) increases GABA release in the rat anterior nucleus accumbens via CCK(B) receptors located on glutamatergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 11. Cholecystokinin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IP3 and PLC [worms.zoology.wisc.edu]

- 19. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evidence for potentiation by CCK antagonists of the effect of cholecystokinin octapeptide in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 31. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Role of Cholecystokinin B Receptors in Anxiety and Panic Disorders: A Technical Guide

Abstract: The cholecystokinin (CCK) system, particularly the cholecystokinin B (CCKB) receptor, has been a focal point of investigation in the neurobiology of anxiety and panic disorders for several decades. Activation of CCKB receptors, which are widely distributed in limbic and cortical brain regions, produces potent anxiogenic and panicogenic effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the foundational role of CCKB receptors in these conditions. It details the molecular signaling pathways, summarizes key preclinical and clinical quantitative data, provides explicit experimental protocols for foundational research models, and discusses the trajectory of CCKB-targeted therapeutics.

Introduction: The CCK System in Fear and Anxiety

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), acting as a key neuromodulator in various physiological and behavioral processes.[1] The biological effects of CCK are mediated by two G-protein coupled receptor subtypes: CCKA and CCKB. While both are present in the brain, the CCKB receptor is the predominant subtype in the CNS and is found in high concentrations in regions critical for processing fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex.[2]

A substantial body of evidence implicates the CCK/CCKB system as a critical mediator of anxiety and panic. Administration of CCK agonists, particularly the C-terminal tetrapeptide fragment CCK-4, reliably induces panic attacks in both healthy volunteers and patients with panic disorder.[3][4][5] This effect is mediated by the high affinity of CCK-4 for the CCKB receptor.[3] Consequently, the development of selective CCKB receptor antagonists has been a significant area of research for novel anxiolytic and anti-panic therapeutics.

Molecular Profile and Signaling of the CCKB Receptor

The CCKB receptor, also known as CCK2R, is a 447-amino acid G-protein coupled receptor (GPCR) encoded by the CCKBR gene.[6] It exhibits high affinity for both sulfated and non-sulfated CCK analogs, as well as the hormone gastrin.[6]

Intracellular Signaling Cascade

Upon agonist binding, the CCKB receptor undergoes a conformational change that activates the heterotrimeric G-protein, Gq. This initiates a well-defined intracellular signaling cascade leading to increased neuronal excitability. The key steps are as follows:

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).[7]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[7][8][9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][10]

-

Protein Kinase C (PKC) Activation: The elevated cytosolic Ca2+ levels, in conjunction with DAG, recruit and activate Protein Kinase C (PKC) at the cell membrane.[7][8]

-

Downstream Effects: Activated PKC phosphorylates a wide array of intracellular proteins, including ion channels and transcription factors, ultimately leading to increased neuronal depolarization and excitability, which is believed to underlie the anxiogenic effects.

Evidence from Preclinical and Clinical Studies

The role of CCKB receptors in anxiety and panic is supported by extensive data from animal models and human experimental medicine studies.

Preclinical Evidence in Animal Models

CCKB receptor agonists consistently produce anxiety-like behaviors in rodents, whereas CCKB antagonists demonstrate anxiolytic properties, particularly in models of potentiated or induced anxiety rather than baseline anxiety.[3][11]

Table 1: Preclinical Efficacy of CCKB Antagonists in Animal Models

| Compound | Animal Model | Species | Dose Range | Observed Anxiolytic/Anti-Panic Effect | Reference |

| L-365,260 | Fear-Potentiated Startle | Rat | - | Dose-dependently decreased fear-potentiated startle. | [11] |

| PD-135,158 | Mouse Defense Test Battery | Mouse | 0.001-1 mg/kg, i.p. | Significantly decreased avoidance distance, consistent with an anti-panic effect. | [2] |

| LY-288,513 | Mouse Defense Test Battery | Mouse | 1 and 3 mg/kg, i.p. | Significantly decreased avoidance distance, consistent with an anti-panic effect. | [2] |

| L-365,260 | Forced-Swim Test | Mouse | - | Elicited an antidepressant-type response (decreased immobility). | [12] |

Note: Some studies show CCKB antagonists are inactive in classical conflict tests (e.g., punished drinking) or standard exploratory models (e.g., elevated plus-maze), suggesting they may be more effective against panic-like defensive behaviors rather than generalized anxiety.[2][13]

Human Evidence: The CCK-4 Challenge Model

The most compelling evidence for the role of CCKB receptors in human panic comes from the CCK-4 challenge model. Intravenous administration of CCK-4 reliably and safely induces a short-lived panic attack that closely mimics the symptomatology of spontaneous panic attacks in patients with panic disorder.[2][5] This model is considered a valuable tool for evaluating the potential of novel anti-panic compounds.[2][14]

Table 2: Clinical Trial Data for CCKB Antagonists

| Compound | Condition | N | Dose | Key Outcome Measure | Result | Reference |

| L-365,260 | CCK-4 Challenge in Panic Disorder Patients | 29 | 10 mg & 50 mg, oral | Panic Attack Frequency after CCK-4 | Placebo: 88%; 10 mg: 33%; 50 mg: 0% (p=0.002 vs placebo) | [15] |

| L-365,260 | Panic Disorder | 88 | 30 mg, qid (6 weeks) | Panic Attack Frequency, HAM-A | No significant difference from placebo. | [5] |

| CI-988 | Panic Disorder | 41 | 100 mg, tid (6 weeks) | Weekly Rate of Panic Attacks | Not superior to placebo. Poor pharmacokinetics suggested as a possible reason. | [16] |

| CI-988 | Generalized Anxiety Disorder (GAD) | 88 | 300 mg/day (4 weeks) | Mean Change in HAM-A Total Score | No significant difference from placebo (-8.64 vs -7.73 for placebo). | [17][18] |

Despite the success of antagonists in blocking CCK-4 induced panic, clinical trials of CCKB antagonists for the treatment of panic disorder or GAD have been largely disappointing.[5][16][18] This may be due to a variety of factors, including poor pharmacokinetic properties of the compounds tested or the possibility that the CCK system is primarily involved in initiating acute panic attacks rather than sustaining the chronic anxiety state.[16]

Drug Development Targeting CCKB Receptors

The development of non-peptide, brain-penetrant CCKB receptor antagonists was a major focus of pharmaceutical research.

Receptor Binding Affinities

The affinity of various ligands for the CCKB receptor has been well-characterized. High-affinity antagonists were developed as potential therapeutics.

Table 3: Binding Affinities of Selected Ligands for CCK Receptors

| Compound | Ligand Type | CCKB Receptor Affinity (IC50 / Ki) | CCKA Receptor Affinity (IC50 / Ki) | Selectivity (CCKA/CCKB) | Reference |

| CCK-4 | Agonist | ~10 nM (Ki) | >10,000 nM (Ki) | ~1000-fold for CCKB | [19] |

| CCK-8 (sulfated) | Agonist | ~0.3-1 nM (Ki) | ~0.6-1 nM (Ki) | Non-selective | [19] |

| L-365,260 | Antagonist | ~2.0 nM (Ki) | ~280 nM (IC50) | ~140-fold for CCKB | [3] |

| CI-988 Analog | Antagonist | ~0.08 nM (IC50) | ~75 nM (IC50, estimated) | ~940-fold for CCKB | [20] |

| Devazepide | Antagonist | ~245 nM (IC50) | ~0.08 nM (IC50) | ~3000-fold for CCKA | [21] |

Note: Affinity values can vary based on tissue preparation (e.g., human, guinea pig, rat) and assay conditions.[22]

Drug Development Workflow

The preclinical to clinical pipeline for a novel CCKB antagonist follows a standard but rigorous pathway to establish safety and efficacy for anxiety or panic disorders.

Key Experimental Protocols

Reproducibility in anxiety research relies on standardized protocols. Below are detailed methodologies for two cornerstone experiments in CCKB receptor research.

Protocol: Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used assay to assess anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces.[4][6] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

-

Apparatus: A plus-shaped maze, elevated from the floor. It consists of four arms (e.g., 50 cm long x 10 cm wide for rats): two opposing arms are enclosed by high walls (e.g., 40 cm), and the other two opposing arms are open. The arms connect via a central square (10x10 cm).

-

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes prior to the test to reduce novelty-induced stress.[4][6] Maintain consistent, moderate lighting conditions.

-

Drug Administration: Administer the test compound (e.g., CCKB antagonist) or vehicle at the appropriate pre-treatment time based on its pharmacokinetic profile (e.g., 30 minutes prior for intraperitoneal injection).

-

Placement: Place the animal on the central platform of the maze, facing one of the open arms.[1]

-

Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[1][23] The session is recorded by an overhead camera connected to a video-tracking system.

-

Data Collection: The tracking software automatically records key parameters.

-

-

Primary Variables Measured:

-

Time spent in the open arms (s).

-

Time spent in the closed arms (s).

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: The primary measure of anxiety is the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. An increase in these values indicates an anxiolytic effect.

-

Post-Trial: Thoroughly clean the maze with a suitable solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.[6]

Protocol: Human CCK-4 Panic Challenge

This protocol describes a standardized method for inducing a panic-like state in a controlled clinical research setting to test the efficacy of anti-panic agents.[24]

-

Participant Selection: Participants (healthy volunteers or patients with panic disorder) are screened for medical and psychiatric conditions. CCK-4 sensitive individuals are often pre-selected for proof-of-concept studies.[24]

-

Procedure:

-

Setup: The participant rests in a comfortable, semi-recumbent position in a quiet room. An intravenous (IV) catheter is inserted for drug administration. Baseline physiological measures (heart rate, blood pressure) and subjective anxiety ratings are collected.

-

Pre-treatment: The investigational drug (e.g., CCKB antagonist) or placebo is administered orally or intravenously at a specified time before the challenge (e.g., 90 minutes for oral L-365,260, 5 hours for oral BI 1358894).[15][24]

-

CCK-4 Administration: A standardized dose of CCK-4 (typically 25-50 µg) is administered as a rapid intravenous bolus injection.[24][25]

-

Symptom Assessment: Immediately following the injection, panic symptoms are assessed for a period of 5-10 minutes. The effects of CCK-4 are rapid in onset and typically resolve within this timeframe.[26]

-

-

Primary Assessment Tools:

-

Panic Symptom Scale (PSS): A DSM-derived scale listing 18 symptoms.[24] Each symptom is rated on severity (e.g., 0=absent to 4=extremely severe).[26] The primary outcomes are the total number of symptoms experienced and the sum of intensity scores.[15][26]

-

Visual Analog Scales (VAS): Used to capture subjective feelings of anxiety or fear.

-

-

Physiological Measures: Continuous monitoring of heart rate and blood pressure is conducted, as these typically increase significantly following CCK-4 injection.[14][25]

-

Definition of Panic Attack: A panic attack is typically defined by specific criteria, such as experiencing a requisite number of symptoms from the PSS and a subjective report of fear or panic.[25]

Conclusion and Future Directions

The CCKB receptor remains a validated and crucial component in the neurocircuitry of acute fear and panic. The ability of CCKB agonists like CCK-4 to induce panic and the corresponding blockade by antagonists provides a powerful translational model from preclinical to clinical research.[3][11][15] However, the failure of early-generation CCKB antagonists in large-scale clinical trials for chronic anxiety and panic disorders highlights significant challenges.[5][16]

Future research should focus on several key areas:

-

Development of Novel Antagonists: New compounds with improved pharmacokinetic profiles (e.g., better oral bioavailability, longer half-life) are needed to adequately test the therapeutic hypothesis in chronic conditions.[16]

-

Circuit-Level Interrogation: Advanced techniques like optogenetics and chemogenetics can help dissect the specific CCKB-expressing neuronal populations and circuits (e.g., in the basolateral amygdala vs. prefrontal cortex) that drive anxiogenic responses.

-

Patient Stratification: Genetic studies may help identify individuals with a hyperactive CCK system who might be more responsive to CCKB-targeted therapies.

-

Exploring Alternative Indications: Given the potent role in acute panic, CCKB antagonists could be explored for "as-needed" treatment of panic attacks rather than as a chronic prophylactic medication.

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elevated plus maze protocol [protocols.io]

- 5. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. researchgate.net [researchgate.net]

- 8. SMPDB [smpdb.ca]

- 9. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours | Semantic Scholar [semanticscholar.org]

- 14. Evaluation of the CCK-4 model as a challenge paradigm in a population of healthy volunteers within a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of L-365,260 on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-365,260 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor. Cholecystokinin (CCK) plays a complex modulatory role in the central nervous system, including the regulation of dopamine release in key brain regions associated with reward, motivation, and motor control. This technical guide provides a comprehensive overview of the effects of L-365,260 on dopamine release, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The interplay between the cholecystokinin and dopamine systems has been a subject of extensive research. CCK is known to coexist with dopamine in mesolimbic and nigrostriatal neurons.[1] The activation of CCK-B receptors has been generally associated with an inhibitory effect on dopamine activity in the brain.[2] L-365,260, as a selective CCK-B receptor antagonist, provides a critical tool to investigate the physiological and pathological roles of this interaction.[3] Understanding the precise effects of L-365,260 on dopamine release is crucial for elucidating the therapeutic potential of CCK-B receptor modulation for various neuropsychiatric disorders.

Core Mechanism of Action

L-365,260 exerts its effects by competitively binding to and blocking the CCK-B receptor.[4] In dopaminergic pathways, particularly the mesolimbic system, CCK can act as a negative modulator of dopamine release. By antagonizing the CCK-B receptor, L-365,260 effectively removes this inhibitory brake, leading to a disinhibition of dopamine release. This mechanism is particularly relevant in the anterior nucleus accumbens, where CCK-induced inhibition of dopamine release is mediated by CCK-B receptors.

Quantitative Data on Dopamine Release

The following tables summarize the available quantitative data on the effects of L-365,260 on dopamine release.

| Parameter | Species | Brain Region | L-365,260 Concentration/Dose | Effect on Dopamine Release | Reference |

| Blockade of CCK-induced inhibition | Rat | Anterior Nucleus Accumbens | 10-100 nM | Blocks the inhibitory effect of CCK sulphated octapeptide (1 µM) and CCK unsulphated octapeptide (0.1-1 µM) on K+-stimulated dopamine release. | [5] |

| Analgesia Induction | Squirrel Monkey | Not Specified | 100 ng/kg to 100 µg/kg | Significantly elevated tail withdrawal latencies, suggesting a modulation of neurotransmitter systems involved in pain, which often includes dopamine. | [6] |

| Potentiation of Analgesia | Mouse | Not Specified | 0.125-2.0 mg/kg (s.c.) | Dose-dependently potentiated electroacupuncture-induced analgesia, with a maximal effect at 0.5 mg/kg. This effect is often linked to the modulation of the endogenous opioid and dopamine systems. | [7] |

Note: Direct quantitative data on the effect of L-365,260 alone on basal dopamine release in rodents is limited in the currently available literature. The primary quantitative findings relate to its ability to reverse CCK-induced inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of L-365,260's effects on dopamine release.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving animals following the administration of L-365,260.

Experimental Workflow:

Detailed Methodology:

-

Animal Subjects: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest, such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted into the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

-

Stabilization and Baseline Collection: The system is allowed to stabilize for 2-3 hours. Following stabilization, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish basal dopamine levels.

-

Drug Administration: L-365,260 is administered via a systemic route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at the desired dose. Doses used in rodent studies for behavioral effects, which may be relevant for neurochemical studies, are in the range of 0.2 to 2 mg/kg.[8]

-

Post-Administration Sampling: Dialysate collection continues at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine concentration.

-

Sample Analysis (HPLC-ECD):

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) is used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer, EDTA, an ion-pairing agent like sodium octyl sulfate, and a small percentage of organic solvent such as methanol or acetonitrile.

-

Detection: An electrochemical detector with a glassy carbon working electrode is set at an oxidizing potential sufficient to detect dopamine (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).

-

Quantification: Dopamine concentrations in the dialysates are quantified by comparing the peak areas to those of external standards.

-

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in dopamine release (phasic release) in response to electrical or pharmacological stimulation following L-365,260 administration.

Experimental Workflow:

Detailed Methodology:

-

Electrode Preparation: Carbon-fiber microelectrodes are fabricated and calibrated with known concentrations of dopamine to determine their sensitivity.

-

Animal Surgery: Animals are anesthetized and surgically implanted with a stimulating electrode in a region containing dopaminergic neurons (e.g., the ventral tegmental area, VTA) and a guide cannula for the FSCV recording electrode in a terminal field (e.g., the nucleus accumbens). A reference electrode (Ag/AgCl) is also implanted.

-

Recording:

-

The carbon-fiber microelectrode is lowered into the target brain region.

-

A triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) is applied to the electrode at a specific frequency (e.g., 10 Hz).

-

Background current is allowed to stabilize and is then subtracted from the signal to isolate the faradaic current resulting from dopamine oxidation and reduction.

-

-

Stimulation: Electrical stimulation of the VTA (e.g., 60 pulses at 60 Hz) is used to evoke dopamine release in the nucleus accumbens.

-

Drug Administration: L-365,260 is administered, and the effects on both spontaneous and stimulus-evoked dopamine release are recorded.

-

Data Analysis: The resulting current is converted to dopamine concentration based on the pre-experiment calibration. Changes in the amplitude, duration, and frequency of dopamine transients are analyzed.

Signaling Pathways

The antagonism of CCK-B receptors by L-365,260 on dopaminergic neurons leads to a disinhibition of dopamine release. The following diagram illustrates the proposed signaling pathway.

Pathway Description:

-

CCK Binding: Endogenous cholecystokinin (CCK) binds to the CCK-B receptor on the presynaptic terminal of a dopaminergic neuron.

-

Gq Protein Activation: The activated CCK-B receptor stimulates a Gq protein.

-

Second Messenger Cascade: The Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Changes: This cascade results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).

-

Inhibition of Dopamine Release: The downstream effects of this signaling pathway ultimately lead to an inhibition of dopamine release from synaptic vesicles.

-